molecular formula C19H17BrN2O3S B3206261 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1040666-76-9

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3206261
CAS No.: 1040666-76-9
M. Wt: 433.3 g/mol
InChI Key: HXDWBHGQOYWONU-UHFFFAOYSA-N
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Description

The compound “2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” features a 1,3-oxazole core substituted at position 5 with a 3-bromophenyl group. A sulfanyl (-S-) linker connects this heterocycle to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. This structural framework is common in bioactive molecules, where the oxazole ring contributes to aromatic interactions, the bromine atom enhances lipophilicity and halogen bonding, and the ethoxy group modulates solubility and metabolic stability .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-2-24-16-8-6-15(7-9-16)22-18(23)12-26-19-21-11-17(25-19)13-4-3-5-14(20)10-13/h3-11H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWBHGQOYWONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves the condensation of 3-bromophenyl oxazole with 4-ethoxyphenyl acetamide. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives

Compound Name Core Heterocycle Aryl Substituents Biological Activity Key References
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (Target Compound) 1,3-Oxazole 3-Bromophenyl, 4-Ethoxyphenyl Anti-proliferative (inferred)
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Bromophenyl, Ethyl, Furyl Antimicrobial
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide 1,3,4-Oxadiazole 4-Bromophenyl, 3-Chlorophenyl Anticancer (inferred)
2-{[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3-Oxazole 4-Bromophenyl, 4-Methylphenyl, 2-Methoxyphenyl Not specified
SirReal2 (2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) Thiazole Dimethylpyrimidinyl, Naphthalenyl SIRT2 inhibition

Key Observations:

  • Heterocycle Influence: The 1,3-oxazole core in the target compound contrasts with triazole (e.g., ), oxadiazole (e.g., ), and thiazole (e.g., ) derivatives. Oxazoles are electron-rich, enhancing π-π stacking, while oxadiazoles improve metabolic stability .
  • Substituent Effects: The 3-bromophenyl group in the target compound may favor selective binding compared to 4-bromophenyl analogues (e.g., ) due to steric and electronic differences. The 4-ethoxyphenyl substituent provides moderate hydrophobicity, balancing solubility and membrane permeability.

Table 2: Activity Comparison of Selected Analogues

Compound Class Activity Profile Potency (IC50/EC50) Toxicity Notes References
Target Compound (Oxazole) Anti-proliferative (inferred from indazole analogues) Not reported Likely low cytotoxicity (cf. )
N-Substituted Oxadiazoles (6a-o) Antimicrobial (Gram+/Gram-) MIC: 6f (12.5 µg/mL), 6o (25 µg/mL) Low hemolytic activity (6f, 6o)
Phenoxy Thiadiazoles (7a-e) Anticancer (Caco-2, HepG2, PANC-1) 7d: IC50 = 1.8 µM (Caco-2) Higher cytotoxicity in 7d
SirReal2 (Thiazole) SIRT2 inhibition IC50 = 0.6 µM Not reported

Key Findings:

  • The bromophenyl and ethoxyphenyl groups may enhance DNA intercalation or kinase inhibition.
  • Antimicrobial Efficacy: Oxadiazole derivatives (e.g., 6f ) with chloro/bromo substituents show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .
  • Cytotoxicity Trade-offs: Phenoxy thiadiazole 7d () exhibits high potency but elevated toxicity, highlighting the need for substituent optimization.

Toxicity and Selectivity Considerations

  • Low Toxicity: N-Substituted oxadiazoles () demonstrate reduced hemolytic activity, suggesting the target compound’s ethoxy group may mitigate cytotoxicity.
  • Metabolic Stability: Sulfonyl-containing analogues () may exhibit prolonged half-lives compared to sulfanyl-linked compounds due to resistance to oxidative metabolism.

Biological Activity

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN2O3SC_{18}H_{18}BrN_2O_3S, and it features several functional groups that contribute to its biological activity:

  • Oxazole Ring : Known for its role in various pharmacological activities.
  • Bromophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Ethoxyphenyl Group : Potentially modulates solubility and bioavailability.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, which include:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptors : It can bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
  • DNA Interaction : The presence of aromatic groups allows for intercalation with DNA, potentially leading to anticancer effects.

Biological Activity Overview

Research indicates that 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds with similar scaffolds. Preliminary findings suggest that this compound may exhibit:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Potential antifungal properties have also been noted.

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Inhibition of Cell Proliferation : It has shown promise in inhibiting the growth of various cancer cell lines in vitro.
  • Induction of Apoptosis : Mechanistic studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The effectiveness of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can be correlated with its structural components. Key observations include:

Structural FeatureInfluence on Activity
Bromophenyl GroupEnhances binding affinity to targets
Oxazole RingContributes to antimicrobial properties
Ethoxyphenyl SubstituentModulates solubility and bioavailability

Case Studies

  • Anticancer Studies : In a study involving various derivatives, compounds with similar oxazole structures demonstrated significant anticancer activity against breast cancer cell lines (MDA-MB231). The mechanism involved disruption of cell cycle progression and induction of apoptosis through caspase activation.
  • Antimicrobial Screening : A series of acetamide derivatives were tested for their antimicrobial efficacy. Compounds with a bromophenyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-brominated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

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